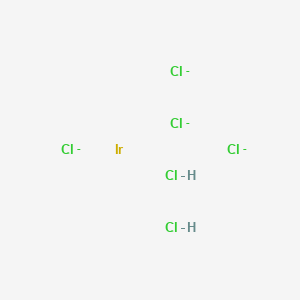

Iridium(IV) chloride dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Iridium(IV) chloride dihydrochloride is a chemical compound with the formula IrCl4·2HCl. It is a coordination complex of iridium in its +4 oxidation state, bound to chloride ions and hydrochloric acid. This compound is known for its distinctive black crystalline appearance and is primarily used as a precursor in the synthesis of iridium-based catalysts and nanoparticles.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Iridium(IV) chloride dihydrochloride can be synthesized by reacting iridium metal or iridium oxide with chlorine gas in the presence of hydrochloric acid. The reaction typically occurs at elevated temperatures to ensure complete chlorination of the iridium source. The general reaction is as follows: [ \text{Ir} + 2\text{Cl}_2 + 2\text{HCl} \rightarrow \text{IrCl}_4 \cdot 2\text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is produced through a similar chlorination process, often involving the use of iridium-containing ores or secondary iridium resources. The process includes steps such as alloy fragmentation, molten salt chlorination, and electrochemical dissolution to extract and purify iridium before chlorination.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming higher oxidation state compounds.

Reduction: It can be reduced to lower oxidation states of iridium, such as iridium(III) chloride.

Substitution: Chloride ligands in the compound can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride.

Substitution: Ligand exchange reactions typically occur in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.

Major Products:

Oxidation: Iridium(VI) oxide.

Reduction: Iridium(III) chloride.

Substitution: Various iridium-ligand complexes.

Aplicaciones Científicas De Investigación

Iridium(IV) chloride dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing iridium-based catalysts, which are essential in hydrogenation reactions and other catalytic processes.

Biology: Employed in the development of iridium-based probes for imaging and sensing applications.

Medicine: Investigated for its potential in anticancer therapies due to its ability to form stable complexes with biological molecules.

Industry: Utilized in the fabrication of electrodes for vanadium redox flow batteries and in the production of iridium oxide nanoparticles for various catalytic applications.

Mecanismo De Acción

The mechanism by which iridium(IV) chloride dihydrochloride exerts its effects is primarily through its ability to form stable coordination complexes. These complexes can interact with various molecular targets, such as enzymes and nucleic acids, altering their function. In catalytic applications, the compound facilitates electron transfer processes, enhancing reaction rates and selectivity.

Comparación Con Compuestos Similares

Iridium(III) chloride: A lower oxidation state compound of iridium, used in similar catalytic applications but with different reactivity.

Platinum(IV) chloride: Another platinum group metal chloride with comparable catalytic properties but different stability and reactivity profiles.

Rhodium(III) chloride: Shares similar catalytic applications but differs in its electronic and steric properties.

Uniqueness: Iridium(IV) chloride dihydrochloride is unique due to its high oxidation state, which imparts distinct reactivity and stability characteristics. Its ability to form stable complexes with a wide range of ligands makes it a versatile compound in both research and industrial applications.

Propiedades

Fórmula molecular |

Cl6H2Ir-4 |

|---|---|

Peso molecular |

406.9 g/mol |

Nombre IUPAC |

iridium;tetrachloride;dihydrochloride |

InChI |

InChI=1S/6ClH.Ir/h6*1H;/p-4 |

Clave InChI |

PZTGDEOLFOBCHL-UHFFFAOYSA-J |

SMILES canónico |

Cl.Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Ir] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0)](/img/structure/B12509685.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509686.png)

![N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12509696.png)

![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one](/img/structure/B12509725.png)

![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B12509744.png)